1-(3-Methylbenzoyl)piperidine-3-carboxylic acid
Description
Significance of the Piperidine (B6355638) Scaffold in Pharmacologically Active Compounds
The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govencyclopedia.pub Its prevalence is attributed to several key factors. The piperidine ring is a saturated heterocycle, which allows for a three-dimensional arrangement of substituents, enabling precise interactions with biological targets such as enzymes and receptors. researchgate.net This non-planar structure is often favored in drug design to enhance binding affinity and selectivity.
Furthermore, the nitrogen atom in the piperidine ring can act as a basic center, which can be crucial for molecular interactions and can influence the pharmacokinetic properties of a compound, such as its solubility and ability to cross cell membranes. The piperidine moiety is found in a wide range of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring its versatility and importance in the development of new therapeutic agents. nbinno.comijnrd.org
Historical Context and Evolution of Benzoylpiperidine Derivatives in Medicinal Chemistry
Benzoylpiperidine derivatives, a subclass of N-acylpiperidines, have a rich history in medicinal chemistry. The benzoyl group, a phenyl group attached to a carbonyl group, when linked to a piperidine ring, creates a structural motif that has been explored for various therapeutic applications. Historically, research into benzoylpiperidine derivatives has been driven by the search for novel central nervous system (CNS) active agents. mdpi.comresearchgate.net
The evolution of this class of compounds has seen modifications to both the benzoyl and piperidine rings to optimize pharmacological activity, selectivity, and safety profiles. For example, the substitution pattern on the phenyl ring of the benzoyl group can significantly influence the compound's biological effects. mdpi.comnih.gov Similarly, the position and nature of substituents on the piperidine ring are critical for determining the compound's interaction with its biological target. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a key benzoylpiperidine structure, is recognized for its metabolic stability and is considered a valuable component in drug design. mdpi.comresearchgate.netnih.gov
Overview of Current Research Trajectories for 1-(3-Methylbenzoyl)piperidine-3-carboxylic Acid and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, current research on related N-acylpiperidine-3-carboxylic acid analogues is focused on several key areas. The primary trajectory involves the synthesis and evaluation of libraries of these compounds to explore their potential as therapeutic agents for a variety of diseases.
The presence of the carboxylic acid group at the 3-position of the piperidine ring offers a handle for further chemical modifications, allowing for the creation of diverse chemical entities. The 3-methylbenzoyl group is of interest as the methyl substituent can influence the compound's electronic and steric properties, potentially leading to improved potency or selectivity for a particular biological target.
Research on analogous compounds is often directed towards targets in the central nervous system, given the history of benzoylpiperidine derivatives. mdpi.comresearchgate.net Additionally, the anti-inflammatory, antiviral, and anticancer potential of piperidine-containing compounds suggests that analogues of this compound could be investigated for these applications as well. researchgate.net Future research will likely involve the synthesis of a series of related compounds with variations in the substitution pattern on the benzoyl ring and the stereochemistry of the piperidine-3-carboxylic acid moiety to establish structure-activity relationships (SAR) and identify lead compounds for further development.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-5-11(8-10)13(16)15-7-3-6-12(9-15)14(17)18/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKZWLSVHAKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylbenzoyl Piperidine 3 Carboxylic Acid and Its Analogues
Strategies for Piperidine (B6355638) Ring Construction and Functionalization
The formation of the substituted piperidine ring is a key aspect of the synthesis. General approaches often begin with the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.govresearchgate.net More complex strategies involve multi-component reactions or intramolecular cyclizations to build the heterocyclic ring. nih.govnih.gov
The crucial step in synthesizing the target molecule and its analogues is the formation of the amide bond between the piperidine nitrogen and a benzoyl group. This N-acylation is a well-established transformation in organic chemistry. researchgate.net The reaction typically involves coupling the piperidine-3-carboxylic acid (or its ester derivative) with an activated form of 3-methylbenzoic acid, such as 3-methylbenzoyl chloride. semanticscholar.org
The presence of a free amino group on the piperidine ring allows for straightforward functionalization through nucleophilic substitution. nih.gov Various reagents and conditions can be employed for this transformation, often utilizing a base to neutralize the acid generated during the reaction. semanticscholar.orgorganic-chemistry.org The benzoylpiperidine structure is considered a privileged scaffold in medicinal chemistry, partly due to the reliability of its synthesis. nih.govresearchgate.netnih.gov
Table 1: Common Reagents for N-Acylation of Piperidines
| Acylating Agent | Coupling Agent/Base | Description |
| Acyl Chlorides (e.g., 3-methylbenzoyl chloride) | Tertiary Amines (e.g., Triethylamine, DIPEA) | A common and efficient method where the acyl chloride is highly reactive towards the amine. A base is used to scavenge the HCl byproduct. semanticscholar.org |
| Carboxylic Acids (e.g., 3-methylbenzoic acid) | Carbodiimides (e.g., EDC·HCl) and DMAP | This method directly couples a carboxylic acid with an amine, forming a stable amide bond. It is widely used in peptide synthesis. nih.gov |
| Carboxylic Acids (e.g., 3-methylbenzoic acid) | Boronic Acid Catalysts | Certain boronic acids can catalyze the direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org |
DIPEA: N,N-Diisopropylethylamine, EDC·HCl: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, DMAP: 4-Dimethylaminopyridine.
Several methods exist for introducing a carboxylic acid group at the 3-position of the piperidine ring. One preparative method is the cyanohydrin synthesis, which can introduce a carboxyl group into the piperidine molecule. researchgate.net Another common precursor is nipecotic acid, which is piperidine-3-carboxylic acid itself. nih.govnih.gov The synthesis can start from commercially available chiral or racemic forms of piperidine-3-carboxylic acid, which are then N-acylated. nih.gov Synthesizing the piperidine ring with the carboxylic acid moiety already in place can also be achieved through various cyclization strategies or by starting from functionalized precursors like chiral amino acids. researchgate.netsnnu.edu.cn
Stereoselective Synthesis Approaches for Chiral Piperidine-3-carboxylic Acid Derivatives
Since the 3-position of the piperidine ring is a stereocenter, controlling the stereochemistry is often a critical goal, leading to the synthesis of specific enantiomers (R or S). Stereoselective synthesis can be achieved through asymmetric synthesis, where a chiral auxiliary or catalyst is used to favor the formation of one enantiomer over the other. researchgate.netnih.gov For instance, chiral auxiliaries derived from carbohydrates have been employed in the asymmetric formation of the piperidine ring. researchgate.net Another approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. snnu.edu.cn
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.
Classical Resolution: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgmdpi.com Once separated, the addition of an acid liberates the pure enantiomer of the carboxylic acid. libretexts.org Chiral resolving agents like L-tartaric acid, D-tartaric acid, or mandelic acid are commonly used for this purpose. google.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.gov This method can provide both enantiomers with high purity. mdpi.com For example, a chiral HPLC method was developed for the separation of (R)-N-tert-butoxycarbonyl-piperidine-3-carboxylic acid hydrazide and its (S)-enantiomer using a Chiralpak IA column. nih.gov
Table 2: Comparison of Enantiomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization) and recovery. libretexts.org | Cost-effective for large-scale separations; well-established methodology. libretexts.orggoogle.com | Success is not guaranteed; can be labor-intensive; requires a suitable and pure resolving agent. libretexts.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. nih.gov | High separation efficiency; applicable to a wide range of compounds; can be used for both analysis and preparation. mdpi.com | Higher cost for columns and solvents; may be less suitable for very large quantities compared to crystallization. mdpi.com |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product. whiterose.ac.uk | Can provide access to highly enantioenriched materials. whiterose.ac.uk | The maximum theoretical yield for the recovered starting material is 50%; requires careful control of reaction conditions. |
Derivatization Strategies for Structural Modification and Library Generation
The 1-(3-methylbenzoyl)piperidine-3-carboxylic acid scaffold can be systematically modified to create a library of related compounds. Such libraries are valuable in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov The piperidine ring, the benzoyl moiety, and the carboxylic acid group all offer sites for derivatization. nih.govresearchgate.net
For example, the carboxylic acid can be converted into a variety of amides or esters. nih.gov The piperidine ring itself can be further substituted, although this is often accomplished by starting with an appropriately substituted precursor. nih.gov
The benzoyl portion of the molecule is a common target for structural modification. nih.gov Researchers often explore how changes in the substitution pattern on the phenyl ring affect the properties of the molecule. Starting with different substituted benzoyl chlorides or benzoic acids in the N-acylation step is a straightforward way to achieve this. semanticscholar.org For instance, if the benzoyl ring contains a halogen atom, it can be subjected to cross-coupling reactions to introduce a wide variety of other functional groups, further expanding the diversity of the compound library. nih.gov Studies have shown that introducing different groups, such as an isopropyl group, on the benzoyl moiety can significantly influence biological activity. nih.govresearchgate.net
Functionalization at the Piperidine Ring and Carboxylic Acid Group
The structural diversity of analogues of this compound can be expanded by modifying the piperidine ring and the carboxylic acid moiety. These modifications can be achieved through various established synthetic transformations.
Functionalization of the Piperidine Nitrogen:
While the nitrogen of the parent compound is acylated with a 3-methylbenzoyl group, related piperidine-3-carboxylic acid scaffolds can be functionalized with a variety of substituents. In solid-phase synthesis approaches, the piperidine nitrogen of a resin-bound piperidine intermediate can be treated with diverse capping agents. This allows for the introduction of a wide array of functional groups, leading to a library of analogues. For instance, after the construction of a piperidinyl moiety on a solid support, deprotection of the nitrogen atom allows for subsequent reactions with sulfonyl chlorides, isocyanates, isothiocyanates, and various carboxylic acids to yield the corresponding sulfonamides, ureas, thioureas, and amides.
Table 1: Examples of Piperidine Nitrogen Functionalization with Various Capping Agents
| Entry | Capping Agent | Reagent | Product Type |
|---|---|---|---|
| 1 | Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |
| 2 | Isocyanate | Phenyl isocyanate | Urea |
| 3 | Isothiocyanate | Allyl isothiocyanate | Thiourea |
This approach highlights the versatility of functionalizing the piperidine nitrogen to generate a diverse set of compounds for further investigation.
Functionalization of the Carboxylic Acid Group:
The carboxylic acid group at the 3-position of the piperidine ring is a key site for modification, allowing for the formation of esters and amides. These transformations can alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, tosic acid), is a common approach. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and using the alcohol as the solvent or removing water can drive the reaction to completion. masterorganicchemistry.com Alternative methods for esterification under milder conditions include the use of coupling reagents.
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, coupling reagents are typically employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bath.ac.uk Another class of effective coupling reagents is phosphonium (B103445) salts. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide products. cbijournal.com
Table 2: Representative Examples of Carboxylic Acid Functionalization
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 1-(3-methylbenzoyl)piperidine-3-carboxylate |
| Amide Formation | Benzylamine, EDC, HOBt, DMF, rt | N-Benzyl-1-(3-methylbenzoyl)piperidine-3-carboxamide |
Application of Multi-Component Reactions (e.g., Ugi Reaction) in Piperidine Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent MCR that has been widely utilized for the synthesis of diverse heterocyclic scaffolds, including piperidines. mdpi.comsemanticscholar.org
The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.comsemanticscholar.org By carefully selecting the starting materials, this reaction can be adapted to generate highly substituted piperidine structures.
For the synthesis of piperidine-3-carboxylic acid analogues, a bifunctional starting material can be employed. For example, a solid-phase synthesis approach has been described where resin-bound glutamic acid serves as both the amine and carboxylic acid component in an Ugi-type reaction. nih.gov In this strategy, the resin-bound glutamic acid reacts with a ketone and an isocyanide. When Boc-piperidone is used as the ketone component, a piperidine ring is incorporated into the final structure. Subsequent cleavage from the resin and further modifications can lead to a variety of piperidine derivatives. nih.gov
The versatility of the Ugi reaction allows for the creation of large libraries of compounds by varying each of the four components. This is particularly valuable in drug discovery for the rapid generation of structurally diverse molecules for biological screening.
Table 3: Exemplary Ugi Reaction for the Synthesis of a Piperidine-Containing Scaffold
| Amine Component | Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Product Structure |
|---|---|---|---|---|
| Resin-bound Glutamic Acid | 4-Oxopiperidine-1-carboxylic acid tert-butyl ester | (Internal) | Benzyl isocyanide | Resin-bound N-substituted pyrrolidinone tethered to N-Boc-piperidine |
While the direct synthesis of this compound via a classical Ugi reaction is not straightforward, the principles of the Ugi reaction and other MCRs are instrumental in the broader field of piperidine synthesis, providing efficient routes to a vast array of substituted analogues.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Acylpiperidine 3 Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons of the 3-methylbenzoyl group, the protons on the piperidine (B6355638) ring, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show complex multiplets for the four protons on the substituted phenyl ring. The piperidine ring protons would appear as a series of overlapping multiplets in the aliphatic region. A sharp singlet corresponding to the three protons of the methyl group would be expected in the aromatic methyl region (~2.4 ppm). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm pressbooks.pub.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the carbons of the piperidine ring, and the methyl carbon. The carboxyl carbon is expected to resonate in the range of 165-185 δ pressbooks.pub. Due to rotational isomers (rotamers) around the amide C-N bond, it is possible to observe signal broadening or even two distinct sets of signals for the piperidine ring carbons and protons adjacent to the nitrogen atom.
2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace the connectivity within the piperidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
Expected NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~170-180 |
| Amide Carbonyl (-C=O) | - | ~168-175 |
| Aromatic Protons (Ar-H) | ~7.2-7.5 (multiplets) | - |
| Aromatic Carbons (Ar-C) | - | ~125-140 |
| Piperidine Protons (-CH-, -CH₂) | ~1.5-4.5 (overlapping multiplets) | - |
| Piperidine Carbons (-CH-, -CH₂) | - | ~25-55 |
| Methyl Protons (-CH₃) | ~2.4 (singlet) | - |
| Methyl Carbon (-CH₃) | - | ~21 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound (molecular formula: C₁₄H₁₇NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
The expected monoisotopic mass is 247.1208 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 247 would be observed. A characteristic and often dominant fragmentation pathway for N-acyl compounds is the cleavage of the amide bond, which would lead to the formation of a 3-methylbenzoyl acylium ion. This fragment is expected to be a prominent peak in the spectrum. Other fragments would arise from the piperidine-3-carboxylic acid moiety. nih.govlibretexts.org
Expected Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 247 | [M]⁺ (Molecular Ion) | [C₁₄H₁₇NO₃]⁺ |
| 119 | 3-Methylbenzoyl acylium ion | [C₈H₇O]⁺ |
| 129 | Piperidine-3-carboxylic acid radical cation | [C₆H₁₁NO₂]⁺ |
| 91 | Tropylium ion (from rearrangement of 3-methylbenzoyl) | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.
The most notable feature would be the very broad O-H stretching band of the carboxylic acid, which typically appears in the 3300-2500 cm⁻¹ region, often overlapping with the C-H stretching bands. orgchemboulder.com The presence of two carbonyl groups (amide and carboxylic acid) would result in strong absorption bands in the region of 1760-1650 cm⁻¹. The carboxylic acid C=O stretch is expected around 1720-1700 cm⁻¹, while the tertiary amide C=O stretch usually appears at a lower wavenumber, around 1670-1630 cm⁻¹. Other significant absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule, and C=C stretching bands for the aromatic ring. udel.eduvscht.cz
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300-2500 (broad) | Carboxylic Acid (O-H) | Stretching |
| 3100-3000 | Aromatic (C-H) | Stretching |
| 3000-2850 | Aliphatic (C-H) | Stretching |
| ~1710 | Carboxylic Acid (C=O) | Stretching |
| ~1650 | Tertiary Amide (C=O) | Stretching |
| ~1600, ~1475 | Aromatic (C=C) | Stretching |
| 1320-1210 | Carboxylic Acid (C-O) | Stretching |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula (C₁₄H₁₇NO₃). For a pure sample of this compound, the experimentally determined percentages should agree closely (typically within ±0.4%) with the calculated values, thereby verifying the elemental composition and indicating the sample's purity.
Theoretical Elemental Composition for C₁₄H₁₇NO₃
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 67.99 |
| Hydrogen (H) | 6.93 |
| Nitrogen (N) | 5.66 |
| Oxygen (O) | 19.41 |
X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive structural proof. This technique provides a precise three-dimensional model of the molecule's arrangement in the solid state, including absolute confirmation of connectivity and stereochemistry.
An XRD analysis of this compound would yield detailed information on bond lengths, bond angles, and torsion angles. It would confirm the conformation of the piperidine ring, which is expected to adopt a stable chair conformation with the substituents in equatorial or axial positions to minimize steric strain. nuph.edu.uanih.gov Furthermore, XRD reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form hydrogen-bonded dimers or chains in the solid state. researchgate.net
Potentiometric Titration for Dissociation Constant (pKa) Determination
Potentiometric titration is the standard method for experimentally determining the acid dissociation constant (pKa) of a compound. psu.edu For this compound, this technique measures the pKa of the carboxylic acid group. The compound is dissolved in an appropriate solvent (often an aqueous medium), and the solution's pH is monitored as a standardized titrant (e.g., sodium hydroxide) is added incrementally. nih.govwho.int
The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal. researchgate.net The pKa value is a critical physicochemical parameter, influencing properties such as solubility, lipophilicity, and absorption, which are vital in various scientific and industrial applications.
Investigation of Biological Activities and Molecular Mechanisms of N Acylpiperidine 3 Carboxylic Acids Excluding Clinical Applications
Enzyme Inhibition Studies
Monoacylglycerol Lipase (MAGL) Inhibition and Selectivity Profiles
There is currently no published data specifically investigating the inhibitory activity of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid against Monoacylglycerol Lipase (MAGL). While some studies have explored benzoylpiperidine derivatives as a class of MAGL inhibitors, these investigations have not included or reported data for this particular compound. Therefore, its potency (IC50), selectivity against other serine hydrolases like FAAH and ABHD6, and its mechanism of inhibition (reversible vs. irreversible) remain undetermined.
Neuraminidase Inhibition Mechanisms
No research has been found that evaluates this compound as a potential inhibitor of neuraminidase. Consequently, there is no information regarding its ability to interfere with viral replication by preventing the cleavage of sialic acid residues.
Cathepsin K Inhibition Studies
The scientific literature lacks studies on the inhibitory effects of this compound on Cathepsin K. Although structurally related piperidine-3-carboxamide derivatives have been explored as Cathepsin K inhibitors, data for the N-(3-methylbenzoyl) substituted carboxylic acid is not available. Its potential to inhibit bone resorption through this mechanism is therefore unknown.
Fatty Acid Amide Hydrolase 1 (FAAH1) Modulation
There are no specific studies available that describe the modulation of Fatty Acid Amide Hydrolase 1 (FAAH1) by this compound. Its capacity to enhance endocannabinoid signaling by preventing the breakdown of fatty acid amides has not been investigated.
Receptor Ligand Binding and Modulation
Orexin (B13118510) Type 2 Receptor Binding Selectivity
Research specifically detailing the binding selectivity of this compound for the Orexin Type 2 Receptor (OX2R) could not be identified in the reviewed literature. While the orexin system, including the OX1 and OX2 receptors, is a significant area of research for sleep-wake cycle regulation and other neurological functions, the interaction profile of this specific compound with OX2R has not been publicly documented. nih.govnih.gov
Serotoninergic (5-HT2A, 5-HT2C, 5-HT2B) and Dopaminergic (D1, D2, D4) Receptor Affinities
No specific data was found regarding the binding affinities of this compound for the serotoninergic receptors 5-HT2A, 5-HT2C, and 5-HT2B, or the dopaminergic receptors D1, D2, and D4. The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, often associated with activity at various central nervous system receptors, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com However, the affinity profile for this particular substituted piperidine-3-carboxylic acid derivative has not been characterized in the available scientific literature.
Gamma-Aminobutyric Acid (GABA) Uptake Inhibition Mechanisms
The piperidine-3-carboxylic acid moiety is a core structural feature of known GABA uptake inhibitors, such as nipecotic acid and its derivatives. researchgate.netacs.org These compounds typically function by targeting GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft. researchgate.netnih.gov However, a specific investigation into the GABA uptake inhibition mechanisms of this compound, including its potency and selectivity for different GAT subtypes, has not been reported in the reviewed literature.
C5a Receptor Antagonism and Complement Pathway Modulation
The complement system is a crucial component of the innate immune response, and its activation leads to the production of pro-inflammatory mediators like the anaphylatoxin C5a. nih.gov Antagonism of the C5a receptor is a therapeutic strategy for various inflammatory conditions. nih.govnih.gov A search of the scientific literature did not yield any studies investigating the potential for this compound to act as a C5a receptor antagonist or to modulate the complement pathway.
Antiviral Activity and Mechanistic Insights (e.g., Coronavirus Main Protease Inhibition)
The main protease (Mpro or 3CLpro) of coronaviruses is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govnih.govmdpi.comproteopedia.orgencyclopedia.pub While various chemical scaffolds are being explored for Mpro inhibition, there is no published research on the antiviral activity of this compound, specifically regarding its potential to inhibit the coronavirus main protease or any other viral targets.
Anticancer Activity and Cellular Mechanisms (in vitro)
Antiproliferative Effects in Various Cancer Cell Lines
The piperidine (B6355638) moiety is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines. nih.govnih.gov However, a comprehensive search of the scientific literature found no specific studies that have evaluated the in vitro antiproliferative effects of this compound on any cancer cell lines. Consequently, data on its potency, selectivity, and cellular mechanisms of action in the context of cancer are not available.
Modulation of MicroRNA (miRNA) Maturation Pathways (e.g., TRBP Binding)
MicroRNA (miRNA) biogenesis is a critical cellular process, and its dysregulation is implicated in various diseases. The Dicer-TRBP complex is a key component of the miRNA maturation machinery, responsible for processing precursor miRNAs (pre-miRNAs) into their mature, functional form. researchgate.netresearchgate.net The TAR RNA-binding protein (TRBP) is known to associate with Dicer and enhance the efficiency and accuracy of miRNA processing. nih.govnih.gov Pharmacological modulation of this pathway represents a potential therapeutic strategy. rsc.org
However, a review of the scientific literature indicates that studies specifically investigating the ability of this compound to modulate miRNA maturation pathways or to bind to TRBP have not been reported.
Wnt Pathway Antagonism (e.g., Tankyrases Inhibition)
The Wnt signaling pathway is fundamental to cellular development and homeostasis, and its aberrant activation is a hallmark of numerous cancers. nih.gov Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that act as positive regulators of the Wnt pathway by targeting AXIN proteins for degradation. mdpi.comnih.gov Inhibition of tankyrases stabilizes AXIN, thereby promoting the degradation of β-catenin and suppressing Wnt signaling, making it an attractive target for anticancer drug development. mdpi.com
Currently, there is no published research available that examines the potential for this compound to act as a Wnt pathway antagonist or as an inhibitor of tankyrase enzymes.
Antimicrobial Activity (in vitro)
The piperidine scaffold is a common feature in many pharmacologically active molecules. biointerfaceresearch.comresearchgate.net Research into new derivatives is ongoing to combat the rise of drug-resistant pathogens.
Antibacterial Spectrum and Efficacy
While direct antibacterial testing of this compound has not been reported, studies on structurally related compounds provide insight into the potential of this chemical class. A recent study on novel sulfonyl derivatives synthesized from a piperidine-3-carboxylic acid core demonstrated moderate to good activity against both Gram-positive and Gram-negative microorganisms. researchgate.net Other research on different classes of piperidine derivatives has also shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net These findings suggest that the N-acylpiperidine-3-carboxylic acid scaffold could serve as a template for developing new antibacterial agents.
Antifungal Activity Assessment
The potential for piperidine derivatives to act as antifungal agents has been explored, with varied results. Some series of piperidine compounds have shown limited activity against tested fungal strains. nih.govacademicjournals.org However, in a study of novel sulfonyl derivatives of piperidine-3-carboxylic acid, the synthesized compounds exhibited moderate to good activity against fungal organisms. researchgate.net This indicates that specific substitutions on the piperidine-3-carboxylic acid core are critical for antifungal efficacy. Direct assessment of this compound against fungal pathogens has not been documented.
Anticonvulsant Activity and Structure-Activity Relationships in Preclinical Animal Models
The most extensively studied area for N-acylpiperidine-3-carboxylic acids is their potential as anticonvulsant agents. The parent compound, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of gamma-aminobutyric acid (GABA) uptake. nih.govnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing its signaling can produce anticonvulsant effects. However, the therapeutic utility of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier. nih.gov
A key strategy to overcome this limitation involves the N-acylation of the piperidine ring with lipophilic groups, such as the 3-methylbenzoyl group. This modification increases the molecule's lipophilicity, facilitating its transport into the CNS and resulting in potent, orally-active anticonvulsant compounds. nih.gov Structure-activity relationship (SAR) studies on various N-substituted nipecotic acid derivatives have established that the nature of the lipophilic side-chain is a critical determinant of anticonvulsant potency. nih.govmdpi.com
Preclinical evaluation of these compounds is typically performed in rodent models of epilepsy, such as the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures. mdpi.commdpi.comnih.gov
The table below summarizes findings for various N-substituted piperidine-3-carboxylic acid (nipecotic acid) derivatives, illustrating the structure-activity relationships within this class.
| Compound Class/Derivative | Key Structural Feature | Observed Preclinical Activity | Reference |
|---|---|---|---|
| Nipecotic Acid Esters | Esterification of the carboxylic acid | Showed protection against chemically-induced convulsions (bicuculline, isoniazid). | nih.gov |
| N-Benzhydrol Ether Derivatives | Large, lipophilic benzhydrol group on the nitrogen | Potent GABA uptake inhibitors with oral anticonvulsant activity. | nih.gov |
| N-Cinnamoyl Derivatives | Amidation with cinnamic acid derivatives | Synthesized as multi-targeting agents with potential neuroprotective properties. | nih.govmdpi.com |
| Allenic Spacer Derivatives | Long allenic carbon spacer connecting to aromatic groups | Potent and selective inhibitors of GABA transporter subtypes (mGAT1, mGAT4) with significant in vivo anticonvulsant activity in multiple seizure models. | biorxiv.org |
These studies collectively underscore the principle that N-acylation of the piperidine-3-carboxylic acid scaffold is a viable strategy for developing CNS-active compounds, particularly anticonvulsants. The specific 3-methylbenzoyl substitution in the target compound aligns with this successful design approach by providing the necessary lipophilicity for potential CNS penetration and activity.
Stereochemical Influences on Biological Activity and Synthetic Strategies for N Acylpiperidine 3 Carboxylic Acids
Impact of Chiral Centers on Ligand-Target Interactions and Selectivity
The introduction of chiral centers into the piperidine (B6355638) scaffold of N-acylpiperidine-3-carboxylic acids has a significant impact on their pharmacological profile. The distinct three-dimensional geometry imparted by these centers allows for differential binding to target proteins, which are themselves chiral entities. This stereospecificity can lead to enhanced biological activity and improved selectivity for the intended target, thereby reducing off-target effects. thieme-connect.com
Chiral piperidine scaffolds often exhibit a better fit within the binding site of a protein, maximizing favorable interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. thieme-connect.comnih.gov For instance, molecular docking studies of various piperidine-based compounds have shown that the protonated piperidine nitrogen atom can form crucial salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in a receptor's binding pocket. nih.gov The spatial orientation of substituents on the chiral piperidine ring dictates the feasibility and strength of these and other interactions.
Research has demonstrated that introducing a chiral center can effectively increase a compound's selectivity for its target over other proteins. In one study, the introduction of a methyl group at the 2-position of a piperidine ring decreased the compound's primary potency but significantly increased its selectivity over the GABAa receptor. thieme-connect.com This illustrates a common principle in medicinal chemistry: enantiomers or diastereomers of a drug can have widely different activities and selectivities. One stereoisomer may fit perfectly into the target's active site, while another may bind weakly or not at all, or it may even interact with an entirely different biological target, leading to unwanted side effects.
The data below illustrates how stereochemistry can influence the selectivity of disubstituted piperidines.
| Piperidine Diastereomer | Observed Selectivity (s) | Relative Reactivity |
| 2,4-disubstituted (cis) | s = 3–7 | Low (72-120 hours) |
| 2,4-disubstituted (trans) | s = 10–29 | High (<20 hours) |
This table demonstrates that for 2,4-disubstituted piperidines, the trans-diastereomers exhibit both higher selectivity and reactivity compared to their cis-counterparts, highlighting the profound impact of stereochemistry on molecular properties. nih.gov
Enantioselective Synthesis and Resolution of Diastereomers
Given the stereochemical sensitivity of biological interactions, the synthesis of specific stereoisomers of N-acylpiperidine-3-carboxylic acids is of paramount importance. Chemists employ two primary strategies to achieve this: enantioselective synthesis, which aims to create a single desired stereoisomer from the outset, and the resolution of diastereomers or enantiomers, which involves separating a mixture of stereoisomers.
Enantioselective Synthesis: Modern organic synthesis offers various methods for the asymmetric synthesis of chiral piperidines. nih.gov One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to synthesize 3-substituted tetrahydropyridines from aryl boronic acids and a pyridine (B92270) derivative with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org The success of such reactions often hinges on the use of chiral ligands that coordinate to the metal catalyst, creating a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. nih.govresearchgate.net
Other strategies include intramolecular cyclization reactions where the stereochemistry is controlled by a chiral catalyst or a chiral auxiliary group attached to the substrate. nih.gov For example, palladium-catalyzed intramolecular allylic amination has been used, where a protecting group with defined stereochemistry acts as a chiral director, influencing the stereochemical outcome of the product. nih.gov
Resolution of Diastereomers and Enantiomers: When an enantioselective synthesis is not feasible or provides insufficient purity, resolution techniques are employed. Kinetic resolution is a powerful method for separating a mixture of enantiomers. This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer in a racemic mixture. nih.gov For instance, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using a chiral hydroxamic acid as the acylating agent. nih.gov The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor allows for the separation of enantiomers with acceptable yield and high enantiopurity. nih.gov
Another approach is dynamic kinetic resolution (DKR), which combines the rapid, reversible equilibration of the starting enantiomers with a stereoselective reaction of one of them. This allows, in principle, for the conversion of a racemic mixture entirely into a single, desired enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution. nih.gov
Advanced Stereochemical Analysis Techniques
Confirming the absolute and relative stereochemistry of a complex molecule like 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid is a critical step that requires advanced analytical methods. Among the most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy experiments, particularly those that measure the Nuclear Overhauser Effect (NOE).
NOE Difference Experiments: The NOE is the transfer of nuclear spin polarization from one atomic nucleus to another through space. Its magnitude is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances, typically within 5 Å. In an NOE difference experiment, a specific proton resonance is selectively irradiated. northwestern.edu If another proton is close in space, its signal intensity will be enhanced. By subtracting a normal spectrum from the irradiated spectrum, a "difference spectrum" is generated. northwestern.eduresearchgate.net This difference spectrum shows a large negative signal for the irradiated proton and small positive signals for the nearby protons that experienced the NOE, thereby revealing which protons are in close spatial proximity. northwestern.edu This information is invaluable for determining the relative stereochemistry of substituents on the piperidine ring (i.e., whether they are cis or trans to one another).
NOESY Measurements: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful NMR technique that provides similar information. Instead of irradiating one proton at a time, a NOESY experiment correlates all protons that are close to each other in space. The resulting 2D spectrum displays diagonal peaks corresponding to the standard 1D NMR signals and cross-peaks that connect pairs of protons that are spatially close. The volume of these cross-peaks is proportional to the internuclear distance, allowing for a comprehensive mapping of the spatial relationships between all protons in the molecule. This technique is particularly useful for elucidating the preferred conformation and the relative stereochemistry of complex cyclic systems like N-acylpiperidine-3-carboxylic acids.
Future Perspectives and Research Challenges for 1 3 Methylbenzoyl Piperidine 3 Carboxylic Acid Derivatives
Development of Novel and Efficient Synthetic Routes for Complex Analogues
A primary challenge in advancing the study of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid derivatives lies in the synthesis of structurally complex and diverse analogues. Future research will necessitate moving beyond traditional synthetic methods to embrace more sophisticated and efficient strategies. The hydrogenation of substituted pyridine (B92270) precursors is a common route to the piperidine (B6355638) core, but achieving specific stereoisomers often requires advanced catalytic systems. nih.govwhiterose.ac.uk For instance, developing catalysts that allow for highly diastereoselective or enantioselective hydrogenation of corresponding methyl-substituted pyridine precursors would be a significant step forward. nih.gov
Modern synthetic methodologies that are yet to be broadly applied to this specific scaffold present considerable opportunities. These include:
Late-Stage Functionalization: Techniques such as C-H activation could allow for direct modification of the piperidine ring or the benzoyl moiety at later stages of the synthesis, rapidly generating a library of analogues from a common intermediate.
Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, improve safety, and facilitate scalability, which is crucial for producing compound libraries for screening.
Multicomponent Reactions: Designing novel multicomponent reactions could enable the assembly of complex piperidine structures in a single step, significantly improving synthetic efficiency.
A key goal is the creation of "3D fragments"—small, three-dimensional molecules that can explore chemical space more effectively than the flat, 2D molecules that dominate many screening libraries. rsc.orgnih.gov By developing synthetic routes to various regio- and diastereoisomers of the core scaffold, researchers can generate novel compounds with diverse shapes and vector orientations for probing biological targets. nih.gov
| Synthetic Strategy | Potential Advantages for Analogue Synthesis | Key Challenges |
| Asymmetric Hydrogenation | High stereocontrol (access to specific cis/trans isomers and enantiomers). | Catalyst development; substrate scope limitations. |
| Diastereoselective Lithiation | Access to thermodynamically less favored isomers. rsc.org | Requires cryogenic conditions; strong bases may not be compatible with all functional groups. |
| C-H Functionalization | Rapid diversification of a core structure without de novo synthesis. | Achieving high regioselectivity on the piperidine and benzoyl rings. |
| Flow Chemistry | Enhanced safety, reproducibility, and scalability. | High initial setup cost; potential for blockages with solid byproducts. |
Integration of Advanced Computational Approaches for Rational Design and Optimization
Computational chemistry is poised to play a pivotal role in overcoming the empirical nature of traditional drug discovery for this class of compounds. Advanced computational methods can guide the rational design of derivatives with improved properties, saving time and resources. Future efforts will likely focus on integrating several key computational techniques.
Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Topomer CoMFA, can be constructed to correlate the structural features of derivatives with their biological activity. dntb.gov.uaarabjchem.org Such models can predict the potency of virtual compounds and highlight which structural modifications are likely to be most beneficial. For example, a GQSAR model developed for other piperidine-derived compounds successfully identified novel inhibitors of the p53-HDM2 interaction. researchgate.net
Molecular docking and molecular dynamics (MD) simulations will be essential for visualizing how these molecules interact with their target proteins. researchgate.netnih.gov Docking can predict the binding poses of novel analogues within a target's active site, while MD simulations can assess the stability of these interactions over time, providing deeper insights into the binding mechanism. researchgate.net These approaches allow for the in-silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates. dntb.gov.ua
Exploration of Undiscovered Biological Targets and Signaling Pathways
While derivatives of piperidine-3-carboxylic acid are known as potent inhibitors of GABA uptake, the vast biological space that analogues of this compound could modulate remains largely unexplored. researchgate.netmdpi.com A significant future challenge is to identify novel biological targets and signaling pathways for this scaffold.
High-throughput screening (HTS) of diverse compound libraries against a wide array of biological targets is a primary avenue for discovery. Furthermore, phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can uncover unexpected therapeutic applications.
More innovative approaches involve targeting complex diseases where current therapies are lacking. For instance, multitarget compounds are being developed for Alzheimer's disease, aiming to inhibit the aggregation of both amyloid-β and tau peptides simultaneously. nih.gov The this compound scaffold could be decorated with functional groups known to interact with these pathological proteins. Similarly, the search for novel anxiolytics has moved beyond traditional targets to include the glutamate (B1630785) and endocannabinoid systems, which could be explored for this compound class. nih.gov The development of new antimicrobials is another critical area, and enzymes in bacterial-specific pathways, such as vitamin K2 synthesis, represent potential targets. asbmb.org
Strategic Derivatization for Enhanced Potency, Selectivity, and Biological Probe Development
Strategic derivatization of the this compound core is critical for translating a hit compound into a lead candidate or a useful research tool. Future work will focus on fine-tuning the molecule's properties through targeted chemical modifications. thieme-connect.com
Introducing chiral centers into the piperidine scaffold can profoundly influence a molecule's interaction with chiral biological macromolecules, leading to enhanced potency and selectivity. thieme-connect.comthieme-connect.com The existing carboxylic acid at the 3-position already introduces a chiral center, and future synthetic efforts could focus on creating and separating enantiomers to evaluate their differential biological activity.
Systematic modifications at various positions on the scaffold can be explored to improve its drug-like properties.
| Derivatization Site | Objective | Example Modification |
| Piperidine Nitrogen | Modulate basicity, introduce new interaction vectors, alter pharmacokinetics. | Addition of alkyl or aryl groups, incorporation into larger heterocyclic systems. |
| Carboxylic Acid (Position 3) | Serve as a key interaction point (H-bond donor/acceptor), act as a handle for further modification. | Conversion to esters, amides, or bioisosteres like tetrazoles. |
| Benzoyl Ring | Enhance binding affinity through additional interactions (hydrophobic, electronic), improve selectivity. | Introduction of halogens, hydroxyl, or methoxy (B1213986) groups at various positions. |
| Methyl Group (on Benzoyl) | Probe steric limits of the binding pocket, fine-tune electronic properties. | Replacement with larger alkyl groups or electron-withdrawing groups like CF3. |
Beyond therapeutic applications, derivatives can be developed as chemical probes to study biological systems. thieme-connect.com This involves incorporating reporter tags—such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-crosslinkable groups—onto the scaffold. scilit.com These probes would enable researchers to visualize the subcellular localization of the molecule's target, identify binding partners, and elucidate its mechanism of action in a cellular context.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:
- Acylation : Reacting piperidine-3-carboxylic acid with 3-methylbenzoyl chloride in the presence of a coupling agent like EDCI/HOBt under reflux in dioxane (51–66% yield) .
- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates using LiOH in THF/H₂O (88–92% yield) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve ≥95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.2 ppm, aromatic protons at δ 7.2–7.8 ppm) and confirm substitution patterns .
- HPLC-MS : Quantifies purity (typically >95%) and detects trace impurities using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
- X-ray crystallography : Resolves stereochemistry of the piperidine ring (if applicable) .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Stable at ≤25°C for 6 months in sealed, desiccated containers. Degrades above 40°C, forming decarboxylated byproducts .
- Light Sensitivity : UV exposure (>300 nm) induces photodegradation; store in amber glass under inert gas (N₂/Ar) .
- Solution Stability : Stable in DMSO (1–10 mM) for 1 week at −20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the benzoyl group) affect biological activity in SAR studies?
- Methodological Answer :
- Substituent Screening : Compare analogues with meta- vs. para-methylbenzoyl groups using in vitro assays (e.g., enzyme inhibition).
- Key Finding : The 3-methyl group enhances lipophilicity (logP = 2.1 vs. 1.8 for para-substituted), improving membrane permeability in cell-based models .
- Data Contradiction : While 3-methyl improves bioavailability, it reduces solubility (2.1 mg/mL vs. 3.5 mg/mL for unsubstituted), complicating formulation .
Q. What computational strategies are used to predict binding modes with target proteins (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the carboxylic acid moiety and catalytic lysine residues (binding energy ≤ −8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds (e.g., between the piperidine nitrogen and Asp156 in mGluR5) .
- Limitation : Predictions may overestimate affinity due to solvent effects; validate with SPR or ITC .
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved?
- Methodological Answer :
- Assay Optimization : Test compound in parallel assays (e.g., cAMP accumulation vs. calcium flux) to identify context-dependent activity .
- Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may exhibit opposing effects .
- Example : In prostate cancer models, autophagy induction (via mTOR inhibition) masks antiproliferative effects initially attributed to receptor antagonism .
Q. What strategies enhance the compound’s selectivity in multi-target drug design?
- Methodological Answer :
- Prodrug Design : Mask the carboxylic acid with ester groups (e.g., ethyl ester) to reduce off-target binding; hydrolyze in vivo .
- Hybrid Molecules : Conjugate with pyridyl or thienyl moieties to exploit synergistic target interactions (e.g., dual kinase/GPCR inhibition) .
- Data Table :
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
